SGC3027

Beschreibung

Eigenschaften

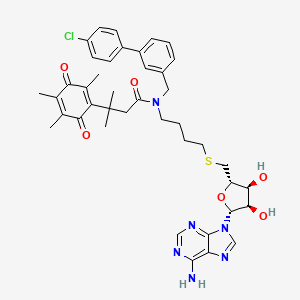

Molekularformel |

C41H47ClN6O6S |

|---|---|

Molekulargewicht |

787.4 g/mol |

IUPAC-Name |

N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide |

InChI |

InChI=1S/C41H47ClN6O6S/c1-23-24(2)35(51)32(25(3)34(23)50)41(4,5)18-31(49)47(19-26-9-8-10-28(17-26)27-11-13-29(42)14-12-27)15-6-7-16-55-20-30-36(52)37(53)40(54-30)48-22-46-33-38(43)44-21-45-39(33)48/h8-14,17,21-22,30,36-37,40,52-53H,6-7,15-16,18-20H2,1-5H3,(H2,43,44,45)/t30-,36-,37-,40-/m1/s1 |

InChI-Schlüssel |

MLJVGAYSVYMPSB-MSUKGTQXSA-N |

Isomerische SMILES |

CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(CCCCSC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)CC5=CC(=CC=C5)C6=CC=C(C=C6)Cl)C |

Kanonische SMILES |

CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(CCCCSCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)CC5=CC(=CC=C5)C6=CC=C(C=C6)Cl)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

SGC-3027; SGC 3027; SGC3027 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

SGC3027: A Potent and Selective Chemical Probe for PRMT7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 7 (PRMT7) is a unique member of the PRMT family, functioning as a type III enzyme that exclusively catalyzes the formation of monomethylarginine (MMA).[1][2] It plays a crucial role in a variety of cellular processes, including transcriptional regulation, DNA damage repair, RNA splicing, and the cellular stress response.[3][4][5][6] Dysregulation of PRMT7 has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.[4][6] SGC3027 is a potent, selective, and cell-active chemical probe for PRMT7, serving as an invaluable tool for elucidating the biological functions of this enzyme.[7][8][9] This guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its application in research.

Mechanism of Action

This compound is a cell-permeable prodrug that, once inside the cell, is converted by cellular reductases to its active form, SGC8158.[7][8][10] SGC8158 is a potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor of PRMT7, meaning it binds to the same site as the methyl donor cofactor, SAM, thereby preventing the transfer of a methyl group to PRMT7 substrates.[10][11] A structurally similar but inactive compound, SGC3027N (the negative control), is also available and is converted to the inactive SGC8158N in cells.[7][12]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its active metabolite, SGC8158.

Table 1: In Vitro Activity of SGC8158 against PRMT7

| Parameter | Value | Assay | Reference(s) |

| IC50 | < 2.5 nM | Scintillation Proximity Assay (SPA) | [7] |

| IC50 (vs. HSPA8) | 294 ± 26 nM | In vitro methylation assay | [1][5] |

| Kd | 6.4 ± 1.2 nM | Surface Plasmon Resonance (SPR) | [7] |

Table 2: Cellular Activity of this compound

| Parameter | Cell Line | Value | Assay | Reference(s) |

| IC50 (HSP70 methylation) | C2C12 | 2.4 ± 0.1 µM | Western Blot | [1][5] |

| IC50 (HSP70 methylation) | C2C12 | 1.3 µM | Western Blot | [8] |

Table 3: Selectivity of SGC8158

| Target | % Inhibition at 1 µM | Reference(s) |

| PRMT1 | < 10% | [7] |

| PRMT3 | < 10% | [7] |

| PRMT4 (CARM1) | < 10% | [7] |

| PRMT5 | < 10% | [7] |

| PRMT6 | < 10% | [7] |

| PRMT8 | < 10% | [7] |

| PRMT9 | < 10% | [7] |

| SETD2 | < 10% | [7] |

| Other Methyltransferases (panel of 35) | Generally low inhibition | [7] |

Table 4: Activity of Negative Controls

| Compound | Parameter | Value | Assay | Reference(s) |

| SGC8158N | IC50 (PRMT7, in vitro) | 15 ± 2 µM | SPA | [7] |

| SGC8158N | IC50 (vs. HSPA8, in vitro) | > 100 µM | In vitro methylation assay | [1][5] |

| SGC3027N | IC50 (HSP70 methylation, C2C12) | > 40 µM | Western Blot | [1][5] |

Signaling Pathways Involving PRMT7

PRMT7 has been shown to play a significant role in the cellular stress response and the DNA damage response.

Cellular Stress Response

A key substrate of PRMT7 is the Heat Shock Protein 70 (HSP70).[9][10][13] PRMT7 monomethylates HSP70 at arginine 469.[10][13] Inhibition of PRMT7 by this compound leads to reduced HSP70 methylation and decreased tolerance to proteostasis perturbations such as heat shock and proteasome inhibition.[9][10][13]

DNA Damage Response

PRMT7 is also involved in the DNA damage response (DDR).[3][4][12] It can methylate histones H2A and H4 at arginine 3, leading to the transcriptional repression of DNA repair genes such as POLD1.[4][12] Inhibition of PRMT7 can therefore modulate the cellular response to DNA damaging agents.[4][12]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

In Vitro PRMT7 Inhibition Assay (Scintillation Proximity Assay)

This assay measures the transfer of a radiolabeled methyl group from [3H]-SAM to a biotinylated peptide substrate.

Materials:

-

Recombinant human PRMT7

-

Biotinylated histone H2B peptide (residues 23-37) substrate

-

[3H]-S-adenosyl-L-methionine ([3H]-SAM)

-

SGC8158 (active form of this compound) and SGC8158N (negative control)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 1 mM EDTA)

-

Streptavidin-coated SPA beads

-

384-well microplates

Procedure:

-

Prepare serial dilutions of SGC8158 and SGC8158N in assay buffer.

-

In a 384-well plate, add 5 µL of the compound dilutions.

-

Add 10 µL of a solution containing PRMT7 and the biotinylated H2B peptide to each well.

-

Initiate the reaction by adding 5 µL of a solution containing [3H]-SAM.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding 10 µL of a stop solution (e.g., 500 µM SAM).

-

Add 20 µL of a suspension of streptavidin-coated SPA beads.

-

Seal the plate and incubate for at least 1 hour to allow the biotinylated peptide to bind to the beads.

-

Measure the scintillation signal using a microplate scintillation counter.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular HSP70 Methylation Assay (Western Blot)

This protocol is used to assess the ability of this compound to inhibit PRMT7-mediated methylation of its cellular substrate, HSP70.

Materials:

-

C2C12 cells (or other suitable cell line)

-

This compound and SGC3027N

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-mono-methyl-arginine (Rme1), anti-HSP70, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

Procedure:

-

Seed C2C12 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or SGC3027N for 48 hours.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-Rme1 and anti-HSP70) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the Rme1 signal to the total HSP70 signal.

-

Determine the cellular IC50 value for this compound.

Conclusion

This compound is a well-characterized and highly valuable chemical probe for investigating the biological roles of PRMT7. Its potency, selectivity, and demonstrated cellular activity, coupled with the availability of a negative control, make it an essential tool for researchers in the fields of epigenetics, cell signaling, and drug discovery. This guide provides the necessary technical information to effectively utilize this compound in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Protein arginine methyltransferase 7 regulates cellular response to DNA damage by methylating promoter histones H2A and H4 of the polymerase δ catalytic subunit gene, POLD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PRMT7 as a unique member of the protein arginine methyltransferase family: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Protein Arginine Methyltransferase 7 Regulates Cellular Response to DNA Damage by Methylating Promoter Histones H2A and H4 of the Polymerase δ Catalytic Subunit Gene, POLD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Function of PRMT7 Inhibition by SGC3027

This guide provides a comprehensive overview of the biological functions associated with the inhibition of Protein Arginine Methyltransferase 7 (PRMT7) by the chemical probe this compound. It includes quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of key cellular pathways and workflows.

Introduction to PRMT7 and this compound

Protein Arginine Methyltransferase 7 (PRMT7) is a unique member of the PRMT family that exclusively catalyzes the formation of monomethylarginine on its substrates.[1][2][3][4] It plays a crucial role in a variety of cellular processes, including gene expression, DNA damage response, RNA splicing, and the regulation of stem cell biology.[1][2][3][4][5] Dysregulation of PRMT7 has been implicated in several diseases, including cancer.[1][6][7][8][9]

This compound is the first potent and selective, cell-active chemical probe for studying the biological functions of PRMT7.[10][11][12] It acts as a prodrug, converting to its active form, SGC8158, within the cell.[10][11][13][14][15] SGC8158 is a potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor of PRMT7.[10][11][13][14][15] This guide will delve into the molecular consequences of PRMT7 inhibition by this compound.

Data Presentation: Quantitative Inhibitory and Kinetic Data

The following tables summarize the key quantitative data for the PRMT7 inhibitor SGC8158 (the active metabolite of this compound) and the prodrug this compound.

| Inhibitor | Target | Assay Type | IC50 | Notes |

| SGC8158 | PRMT7 | In vitro methylation | < 2.5 nM | Highly potent inhibitor.[15] |

| SGC8158 | PRMT7 | In vitro methylation (HSPA8 substrate) | 294 ± 26 nM | [10][15] |

| SGC8158N (inactive control) | PRMT7 | In vitro methylation (HSPA8 substrate) | > 100 µM | Demonstrates specificity of the chemical scaffold.[10][15] |

| This compound (prodrug) | PRMT7 | Cellular HSP70 methylation (C2C12 cells) | 2.4 ± 0.1 µM | Reflects cellular permeability and conversion to the active form.[10][15] |

| SGC3027N (inactive prodrug control) | PRMT7 | Cellular HSP70 methylation (C2C12 cells) | > 40 µM | [15] |

| Parameter | Substrate | Value | Condition |

| Km | SAM | 1.6 ± 0.1 µM | With 10 µM HSPA8[15] |

| Km | HSPA8 | 7.2 ± 0.5 µM | With 20 µM SAM[15] |

| KD | SGC8158 | 6.4 ± 1.2 nM | Surface Plasmon Resonance (SPR)[15] |

| kon | SGC8158 | 4.4 ± 1.1 × 106 M-1s-1 | Surface Plasmon Resonance (SPR)[15] |

| koff | SGC8158 | 2.6 ± 0.5 × 10-2 s-1 | Surface Plasmon Resonance (SPR)[15] |

Core Biological Function: Disruption of the Cellular Stress Response

A primary biological consequence of PRMT7 inhibition by this compound is the impairment of the cellular stress response.[10][11][13][14][15] This is mediated through the reduced monomethylation of key chaperone proteins.

Signaling Pathway: PRMT7-Mediated HSP70 Methylation and Stress Response

PRMT7 directly methylates members of the Heat Shock Protein 70 (HSP70) family, including HSPA8 (Hsc70) and HSPA1 (Hsp70), at a conserved arginine residue (R469).[10][11][13] This methylation event is crucial for the proper functioning of HSP70 in maintaining protein homeostasis (proteostasis).[10] Inhibition of PRMT7 by this compound leads to a decrease in HSP70 methylation, which in turn sensitizes cells to proteotoxic stress, such as heat shock and proteasome inhibition.[10][11][13][15]

Caption: PRMT7 inhibition by this compound blocks HSP70 methylation, impairing proteostasis.

Role in Cancer Biology

Emerging evidence suggests that PRMT7 is involved in various aspects of cancer progression, and its inhibition could be a therapeutic strategy.

-

Non-Small Cell Lung Carcinoma (NSCLC): PRMT7 is upregulated in NSCLC and correlates with poor prognosis.[16] Inhibition of PRMT7 by this compound suppresses proliferation, migration, and invasion of NSCLC cells.[16] Furthermore, this compound enhances the efficacy of radiotherapy by activating the ATM kinase and its downstream checkpoint kinases.[16][17]

-

Breast Cancer: PRMT7 expression is elevated in breast cancer and is associated with metastasis.[7][8] It can induce the epithelial-to-mesenchymal transition (EMT), a key process in cancer cell invasion.[7]

-

Gastric Cancer: In contrast to other cancers, PRMT7 has been shown to inhibit the proliferation and migration of gastric cancer cells by suppressing the PI3K/AKT pathway via PTEN.[18] This highlights the context-dependent role of PRMT7 in different cancer types.

-

DNA Damage Response (DDR): PRMT7 inhibition by SGC8158 can lead to cell cycle arrest and sensitizes cancer cells to DNA-damaging agents like doxorubicin.[19]

Signaling Pathway: this compound in NSCLC Radiosensitization

Caption: this compound enhances radiotherapy in NSCLC by activating the ATM pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize this compound.

In Vitro PRMT7 Inhibition Assay (Scintillation Proximity Assay)

This assay quantitatively measures the inhibition of PRMT7's methyltransferase activity.

-

Principle: A radioactive methyl group from [3H]-SAM is transferred to a biotinylated peptide substrate by PRMT7. The biotinylated peptide is then captured by streptavidin-coated SPA beads. When the radiolabeled peptide is in close proximity to the scintillant in the beads, it emits light that is detected by a microplate reader.

-

Protocol Outline:

-

Prepare a reaction mixture containing PRMT7 enzyme, a histone-derived peptide substrate (e.g., H2B residues 23-37), and varying concentrations of the inhibitor (SGC8158).[10]

-

Initiate the reaction by adding [3H]-SAM.[10]

-

Incubate the reaction at a controlled temperature (e.g., 25°C) for a defined period.

-

Stop the reaction by adding a universal methyltransferase inhibitor (e.g., S-adenosyl-homocysteine).

-

Add streptavidin-coated SPA beads to capture the biotinylated peptide.

-

Measure the radioactivity using a scintillation counter.

-

Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[10]

-

Cellular HSP70 Methylation Assay

This Western blot-based assay assesses the on-target effect of this compound in cells.

-

Principle: Cells are treated with this compound, and the level of monomethylated arginine on HSP70 is detected using a specific antibody.

-

Protocol Outline:

-

Culture cells (e.g., C2C12 myoblasts) to a desired confluency.[10]

-

Treat the cells with various concentrations of this compound or the negative control SGC3027N for a specified duration (e.g., 48 hours).[10]

-

Lyse the cells and quantify the total protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for monomethylarginine on HSP70 and a loading control antibody (e.g., total HSP70 or GAPDH).

-

Apply a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the IC50 of this compound for cellular HSP70 methylation.[10]

-

Cell Viability and Stress Response Assay

This assay measures the effect of PRMT7 inhibition on cell survival under stress conditions.

-

Principle: Cells treated with this compound are subjected to stress (e.g., heat shock or proteasome inhibitors), and their viability is measured.

-

Protocol Outline:

-

Seed cells in multi-well plates and treat with this compound or vehicle control.

-

Induce stress:

-

Allow cells to recover for a period (e.g., 24 hours).

-

Assess cell viability using a suitable method, such as:

-

Compare the viability of this compound-treated cells to control cells to determine the sensitizing effect of PRMT7 inhibition.

-

Experimental Workflow: Characterizing a PRMT7 Inhibitor

Caption: Workflow for the preclinical characterization of a PRMT7 inhibitor like this compound.

Conclusion

This compound is a critical tool for elucidating the biological roles of PRMT7. Its primary, well-characterized function is the inhibition of PRMT7-mediated methylation of HSP70, leading to impaired cellular stress responses. This mechanism has significant implications for diseases where proteostasis is a factor, particularly in oncology. The ability of this compound to sensitize cancer cells to therapies like radiation highlights its potential as a combination therapeutic agent. Further research using this probe will continue to unravel the complex, context-dependent functions of PRMT7 in health and disease.

References

- 1. PRMT7 as a unique member of the protein arginine methyltransferase family: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PRMT7 in cancer: Structure, effects, and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Protein arginine methyltransferase 7 promotes breast cancer cell invasion through the induction of MMP9 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PRMT7 contributes to the metastasis phenotype in human non-small-cell lung cancer cells possibly through the interaction with HSPA5 and EEF2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response (Journal Article) | OSTI.GOV [osti.gov]

- 14. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response [ideas.repec.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. PRMT7 Inhibitor this compound Enhances Radiotherapy Efficacy via Activating ATM Kinase in Non-Small Cell Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PRMT7 Inhibits the Proliferation and Migration of Gastric Cancer Cells by Suppressing the PI3K/AKT Pathway via PTEN - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

SGC3027: An In-depth Technical Guide to its Cellular Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC3027 is a potent and selective chemical probe for Protein Arginine Methyltransferase 7 (PRMT7). It functions as a cell-permeable prodrug, which is intracellularly converted by reductases to its active form, SGC8158. SGC8158 is a potent, SAM-competitive inhibitor of PRMT7.[1][2][3] This technical guide provides a comprehensive overview of the cellular targets and signaling pathways modulated by this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Core Cellular Target: PRMT7

The primary cellular target of this compound's active form, SGC8158, is Protein Arginine Methyltransferase 7 (PRMT7) . PRMT7 is a member of the protein arginine methyltransferase family that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on substrate proteins, resulting in monomethylarginine.

Quantitative Data: Potency and Selectivity

SGC8158 exhibits high potency for PRMT7 and significant selectivity over other methyltransferases and non-epigenetic targets. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Assay Type | Target | Substrate | Reference |

| IC50 | < 2.5 nM | Scintillation Proximity Assay | PRMT7 | Histone H2B (23-37) peptide | [4][5] |

| IC50 | 2.4 µM | In vitro Methylation Assay | PRMT7 | Heat Shock Protein 70 (Hsp70) | [2][6] |

| IC50 (cellular) | 1.3 µM | Western Blot (HSP70 methylation) | PRMT7 | Endogenous HSP70 in C2C12 cells | [7] |

| Kd | 6.4 ± 1.2 nM | Surface Plasmon Resonance | PRMT7 | SGC8158 | [3] |

| Selectivity | > 40-fold | Various | Other histone methyltransferases and non-epigenetic targets | Various | [4][5] |

Signaling Pathways Modulated by this compound

This compound, through its inhibition of PRMT7, has been shown to impact two key cellular pathways: the cellular stress response and the innate immune response.

Cellular Stress Response via HSP70 Methylation

A primary downstream effect of PRMT7 inhibition by this compound is the reduced monomethylation of Heat Shock Protein 70 (HSP70).[1][4][5] HSP70 is a molecular chaperone crucial for protein folding and cellular homeostasis, particularly under stress conditions. PRMT7-mediated methylation of HSP70 is required for its proper function.[3] Inhibition of this process by this compound leads to a decreased tolerance to cellular stressors such as heat shock and proteasome inhibitors.[3][4]

Innate Immune Response via MAVS

Recent studies have implicated PRMT7 in the regulation of the innate immune response. PRMT7 can monomethylate Mitochondrial Antiviral-Signaling protein (MAVS), a key adaptor protein in the RIG-I-like receptor (RLR) pathway that detects viral RNA and initiates an interferon (IFN) response. This methylation of MAVS by PRMT7 negatively regulates the antiviral signaling cascade. By inhibiting PRMT7, this compound can enhance the MAVS-mediated type I IFN response, suggesting a potential role for this compound in antiviral therapies.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Cell Culture and Treatment

-

C2C12 Mouse Myoblast Cells:

-

Culture C2C12 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6]

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[6]

-

For experiments, seed cells in appropriate culture vessels and allow them to adhere overnight.

-

Prepare stock solutions of this compound in DMSO.

-

Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the indicated times (e.g., 48 hours for HSP70 methylation studies).[7]

-

-

HEK293T Human Embryonic Kidney Cells:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

For transfection experiments, seed cells to achieve 70-80% confluency on the day of transfection.[1][8]

-

Transfect cells with plasmids encoding proteins of interest (e.g., PRMT7, MAVS) using a suitable transfection reagent according to the manufacturer's protocol.[1][8]

-

24-48 hours post-transfection, treat cells with this compound as described for C2C12 cells.

-

In Vitro PRMT7 Activity Assay (Scintillation Proximity Assay)

This assay measures the transfer of a radiolabeled methyl group from [3H]-SAM to a biotinylated histone H2B peptide substrate by PRMT7.

-

Reaction Mixture: Prepare a reaction mixture containing reaction buffer (e.g., 50 mM HEPES pH 8.0, 10 mM NaCl, 1 mM DTT), recombinant human PRMT7, and the biotinylated histone H2B (23-37) peptide substrate.[9][10]

-

Inhibitor Addition: Add varying concentrations of SGC8158 (the active form of this compound) or vehicle control (DMSO) to the reaction mixture.

-

Initiation: Start the reaction by adding [3H]-S-adenosyl-L-methionine ([3H]-SAM).

-

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction by adding streptavidin-coated SPA beads. The biotinylated peptide binds to the beads, bringing the [3H]-methyl group in close proximity to the scintillant in the beads, which generates a light signal.

-

Measurement: Measure the signal using a scintillation counter. The signal is proportional to the amount of methylated peptide and thus reflects PRMT7 activity.

Western Blotting for HSP70 Methylation

This technique is used to detect the levels of monomethylated HSP70 in cells treated with this compound.

-

Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for monomethylarginine overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total HSP70 as a loading control.[7]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[6]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 72 hours).[6]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[4][11]

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[4][11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[4][11]

Conclusion

This compound is a valuable tool for studying the biological functions of PRMT7. Its high potency and selectivity make it suitable for a range of in vitro and cellular assays. The primary cellular effects of this compound are mediated through the inhibition of PRMT7, leading to altered methylation of key protein substrates such as HSP70 and MAVS. This, in turn, impacts critical cellular processes including the stress response and innate immunity. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the cellular targets and pathways of this compound and to explore its therapeutic potential.

References

- 1. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 2. protocols.io [protocols.io]

- 3. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Retardation of C2C12 myoblast cell proliferation by exposure to low-temperature atmospheric plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-D08 treatment regulates C2C12 myoblast proliferation and differentiation via the Erk1/2 and proteasome signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. addgene.org [addgene.org]

- 9. Scintillation Proximity Assay of Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scintillation proximity assay of arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

understanding the prodrug conversion of SGC3027 to SGC8158

An In-depth Technical Guide to the Prodrug Conversion of SGC3027 to SGC8158

Introduction

This compound is a cell-permeable prodrug that has been developed as a chemical probe to study the function of Protein Arginine Methyltransferase 7 (PRMT7).[1][2] Upon entering cells, this compound is converted into its active form, SGC8158, a potent and selective inhibitor of PRMT7.[3][4] This prodrug strategy is essential as SGC8158 itself has poor cell permeability. The ability to inhibit PRMT7 within a cellular context allows researchers to investigate its roles in various biological processes, including the cellular stress response, DNA damage repair, and cell cycle progression.[3][5] This guide provides a detailed technical overview of the conversion of this compound to SGC8158, the mechanism of action of the active compound, and the experimental protocols used for its characterization.

Mechanism of Prodrug Conversion

The conversion of this compound to SGC8158 is an intracellular process that occurs in two main steps. This compound is designed to be readily taken up by cells. Once inside, it undergoes a reduction reaction catalyzed by cellular reductases. This is followed by a rapid lactonization, which releases the active inhibitor, SGC8158.[3] It is important to note that the efficiency of this conversion can vary between different cell types, likely due to varying levels and activities of the necessary reductase enzymes.[3][4] Therefore, it is recommended to empirically determine the optimal concentration range for this compound in each specific experimental system by monitoring a downstream biomarker, such as the methylation of Heat Shock Protein 70 (HSP70).[3]

The Active Inhibitor: SGC8158

SGC8158 is a potent inhibitor of PRMT7, acting in a competitive manner with the S-adenosylmethionine (SAM) cofactor.[1][3] It demonstrates high selectivity for PRMT7 over a broad panel of other methyltransferases.[3][6] A closely related but significantly less active compound, SGC8158N, serves as a negative control in experiments to ensure that the observed effects are due to the specific inhibition of PRMT7.[3][6]

Quantitative Data for SGC8158 and this compound

| Compound | Target | Assay Type | Substrate | Potency (IC₅₀) | Notes | Reference |

| SGC8158 | PRMT7 | In vitro Inhibition (SPA) | Histone H2B (23-37) | < 2.5 nM | Active inhibitor. | [7][8] |

| SGC8158 | PRMT7 | In vitro Inhibition | HSPA8 (HSP70) | 294 ± 26 nM | Active inhibitor. | [3][4] |

| SGC8158N | PRMT7 | In vitro Inhibition (SPA) | Histone H2B (23-37) | 15 ± 2 µM | Negative control. | [3][6] |

| SGC8158N | PRMT7 | In vitro Inhibition | HSPA8 (HSP70) | > 100 µM | Negative control. | [3][4] |

| This compound | PRMT7 | Cellular Inhibition | Endogenous HSP70 | 2.4 ± 0.1 µM | Prodrug, measured in C2C12 cells. | [3][4] |

| This compound | PRMT7 | Cellular Inhibition | Endogenous HSP70 | 1.3 µM | Prodrug, measured in C2C12 cells. | [9] |

| SGC3027N | PRMT7 | Cellular Inhibition | Endogenous HSP70 | > 40 µM | Negative control for prodrug. | [4] |

| SGC8158 | Various Cancer Cells | Growth Inhibition | 2-9 µM | [10] |

| Compound | Target | Assay Type | K D | k on (M⁻¹s⁻¹) | k off (s⁻¹) | Reference |

| SGC8158 | PRMT7 | Surface Plasmon Resonance (SPR) | 6.4 ± 1.2 nM | 4.4 ± 1.1 x 10⁶ | 2.6 ± 0.5 x 10⁻² |

Signaling Pathway Context

PRMT7 is a type III arginine methyltransferase, meaning it only catalyzes the monomethylation of arginine residues.[11] One of its key substrates is HSP70, a chaperone protein involved in the cellular stress response.[1][11] By inhibiting PRMT7, SGC8158 reduces the monomethylation of HSP70, which can lead to a decreased tolerance to proteostasis perturbations like heat shock and proteasome inhibition.[1][2] Furthermore, the inhibition of PRMT7 has been shown to induce G1 phase cell cycle arrest and sensitize cancer cells to DNA-damaging agents like doxorubicin.[5]

References

- 1. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response [ideas.repec.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Structural Genomics Consortium [thesgc.org]

- 8. biorxiv.org [biorxiv.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. PRMT7 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

The Role of SGC3027 in Inhibiting HSP70 Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of SGC3027, a potent and selective chemical probe for studying the role of Protein Arginine Methyltransferase 7 (PRMT7). It details the mechanism by which this compound inhibits the methylation of Heat Shock Protein 70 (HSP70), a critical regulator of cellular stress responses. This document summarizes key quantitative data, provides detailed experimental protocols for cited experiments, and includes visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Post-translational modifications (PTMs) are crucial for regulating protein function and cellular signaling. Arginine methylation, catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs), has emerged as a key PTM involved in diverse biological processes, including signal transduction, gene regulation, and the DNA damage response. PRMT7 is a unique member of this family, responsible for the monomethylation of arginine residues on various substrates.

One of the key substrates of PRMT7 is Heat Shock Protein 70 (HSP70), a molecular chaperone that plays a vital role in protein folding, stability, and degradation. The methylation of HSP70 by PRMT7 has been shown to be critical for the cellular stress response. Understanding the intricacies of this pathway is paramount for developing novel therapeutic strategies for diseases where this pathway is dysregulated, such as cancer and neurodegenerative disorders.

This compound is a powerful tool for investigating the function of PRMT7. It is a cell-permeable prodrug that is intracellularly converted to its active form, SGC8158, a potent and selective inhibitor of PRMT7. This guide will explore the mechanism of action of this compound and its utility in elucidating the role of PRMT7-mediated HSP70 methylation.

Mechanism of Action of this compound

This compound acts as a prodrug, designed for enhanced cell permeability. Once inside the cell, it is converted by intracellular reductases into its active metabolite, SGC8158. SGC8158 is a potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor of PRMT7.[1] By competing with the methyl donor SAM, SGC8158 effectively blocks the transfer of a methyl group to the arginine residues of PRMT7 substrates, including HSP70.[1] Specifically, PRMT7 monomethylates HSP70 at arginine 469 (R469).[1] Inhibition of this event by this compound leads to a reduction in monomethylated HSP70 levels, which in turn affects the cellular response to proteotoxic stress, such as heat shock and proteasome inhibition.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its active form, SGC8158.

| Compound | Target | Assay Type | IC50 | Reference |

| SGC8158 | PRMT7 | In vitro methylation (Histone H2B) | < 2.5 nM | [2][3] |

| SGC8158 | PRMT7 | In vitro methylation (HSPA8) | 294 ± 26 nM | [4][5] |

| This compound | PRMT7 | In vitro methylation (HSP70) | 2.4 µM | [2][6][7] |

| This compound | PRMT7 | Cellular HSP70 methylation (C2C12 cells) | 1.3 µM | [8] |

| This compound | PRMT7 | Cellular HSP70 monomethylation (C2C12 cells) | 2.4 ± 0.1 µM | [4] |

Table 1: Inhibitory Potency of this compound and SGC8158

| Compound | Selectivity | Reference |

| SGC8158 | > 40-fold selective over other histone methyltransferases and non-epigenetic targets | [3] |

Table 2: Selectivity of SGC8158

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Culture and this compound Treatment

-

Cell Line: C2C12 mouse myoblast cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound and its negative control, SGC3027N, are dissolved in DMSO to prepare stock solutions. For cellular assays, C2C12 cells are treated with the desired concentrations of this compound or SGC3027N for 48 hours. The final DMSO concentration in the culture medium should be kept below 0.1%.

Western Blot Analysis of HSP70 Methylation

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 4-12% gradient gel and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation:

-

The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with a primary antibody specific for monomethylated arginine (Rme1) and an antibody for total HSP70 as a loading control.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using image analysis software, and the Rme1 signal is normalized to the total HSP70 signal.[4]

In Vitro HSP70 Methylation Assay

-

Reaction Components:

-

Recombinant human PRMT7.

-

Recombinant human HSP70 (HSPA8).

-

S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM) as the methyl donor.

-

Active compound SGC8158 or its negative control SGC8158N.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 5 mM MgCl2).

-

ATP.

-

-

Procedure:

-

The reaction is initiated by mixing PRMT7, HSP70, and varying concentrations of SGC8158 in the assay buffer in the presence of ATP.[1]

-

[3H]-SAM is added to start the methylation reaction.

-

The reaction mixture is incubated at 30°C for a defined period (e.g., 1 hour).

-

The reaction is stopped by the addition of SDS-PAGE loading buffer.

-

-

Detection and Analysis:

-

The reaction products are separated by SDS-PAGE.

-

The gel is then treated with a fluorographic enhancer, dried, and exposed to X-ray film to visualize the radiolabeled methylated HSP70.

-

Alternatively, the radioactivity can be quantified using a scintillation counter after spotting the reaction mixture onto filter paper.

-

The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[4][5]

-

Visualizations

Signaling Pathway

Caption: this compound inhibits PRMT7-mediated HSP70 methylation.

Experimental Workflow

Caption: Western blot workflow for HSP70 methylation analysis.

Logical Relationship

Caption: Logical flow from this compound to cellular effect.

Conclusion

This compound is an invaluable chemical probe for dissecting the biological functions of PRMT7. Its ability to potently and selectively inhibit PRMT7 in cellular systems has been instrumental in establishing the link between PRMT7-mediated HSP70 methylation and the cellular stress response. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies of arginine methylation and its role in health and disease. Further investigation into the downstream consequences of inhibiting HSP70 methylation may unveil novel therapeutic targets for a range of human pathologies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response [ideas.repec.org]

- 4. biorxiv.org [biorxiv.org]

- 5. pnas.org [pnas.org]

- 6. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response (Journal Article) | OSTI.GOV [osti.gov]

Selectivity Profile of SGC3027 Against Other Methyltransferases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC3027 is a cell-permeable prodrug that is intracellularly converted to its active form, SGC8158. SGC8158 is a potent and highly selective inhibitor of Protein Arginine Methyltransferase 7 (PRMT7). This technical guide provides a comprehensive overview of the selectivity profile of this compound's active form, SGC8158, against a broad panel of methyltransferases. The document includes quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and associated signaling pathways to support researchers in the fields of epigenetics and drug discovery.

Data Presentation: Selectivity Profile of SGC8158

The selectivity of SGC8158 was assessed against a panel of 35 other methyltransferases, including various PRMTs, lysine (B10760008) methyltransferases (KMTs), and DNA methyltransferases (DNMTs). The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the high selectivity of SGC8158 for PRMT7.

| Target Methyltransferase | IC50 (µM) |

| PRMT7 | <0.0025 |

| PRMT1 | >100 |

| PRMT3 | >100 |

| PRMT4 (CARM1) | >100 |

| PRMT5 | >100 |

| PRMT6 | >100 |

| PRMT8 | >100 |

| PRMT9 | >100 |

| SETD1A | >100 |

| SETD2 | >100 |

| SETD7 | >100 |

| SETD8 | >100 |

| SETMAR | >100 |

| SUV39H1 | >100 |

| SUV39H2 | >100 |

| SUV420H1 | >100 |

| SUV420H2 | >100 |

| MLL1 | >100 |

| MLL2 | >100 |

| MLL3 | >100 |

| MLL4 | >100 |

| EZH1 | >100 |

| EZH2 | >100 |

| DOT1L | >100 |

| G9a (EHMT2) | >100 |

| GLP (EHMT1) | >100 |

| SMYD2 | >100 |

| SMYD3 | >100 |

| DNMT1 | >100 |

| DNMT3A | >100 |

| DNMT3B | >100 |

| METTL3 | >100 |

| METTL16 | >100 |

| NSD1 | >100 |

| NSD2 | >100 |

| NSD3 | >100 |

Data sourced from the supplementary materials of Szewczyk et al., Nature Communications, 2020.

Experimental Protocols

The determination of the IC50 values for SGC8158 against the panel of methyltransferases was conducted using a radiometric-based Scintillation Proximity Assay (SPA).

Scintillation Proximity Assay (SPA) for Methyltransferase Activity

This assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated peptide or protein substrate.

Materials:

-

Methyltransferase enzyme of interest

-

Biotinylated substrate peptide (e.g., histone H2B peptide for PRMT7)

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

SGC8158 (or other test compounds)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

Streptavidin-coated SPA beads

-

384-well microplates

Procedure:

-

Compound Preparation: A serial dilution of SGC8158 is prepared in DMSO and then diluted in the assay buffer.

-

Enzyme and Substrate Preparation: The methyltransferase and its specific biotinylated substrate are diluted to the desired concentrations in the assay buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by adding a mixture of the enzyme, biotinylated substrate, and [³H]-SAM to the wells of the microplate containing the test compound.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic methylation of the substrate.

-

Reaction Termination and Signal Detection: The reaction is stopped by the addition of a stop solution containing streptavidin-coated SPA beads. The biotinylated and [³H]-methylated substrate is captured by the SPA beads. When the radioactive tritium (B154650) is in close proximity to the scintillant embedded in the beads, it excites the scintillant, leading to the emission of light.

-

Data Acquisition: The light signal is measured using a microplate scintillation counter.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Visualizations

Experimental Workflow

Caption: Experimental workflow for determining methyltransferase IC50 values using a Scintillation Proximity Assay.

PRMT7 Signaling Pathways

1. Cellular Stress Response Pathway

PRMT7 plays a crucial role in the cellular stress response by methylating Heat Shock Protein 70 (HSP70). This modification is important for maintaining protein homeostasis.

Caption: PRMT7-mediated methylation of HSP70 in the cellular stress response.

2. Antiviral Innate Immune Response Pathway

PRMT7 negatively regulates the antiviral innate immune response by methylating the mitochondrial antiviral-signaling protein (MAVS).

Caption: PRMT7-mediated regulation of the MAVS antiviral signaling pathway.

SGC3027: A Potent and Selective Probe for Interrogating Arginine Monomethylation in Cellular Stress Response

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein arginine methylation is a critical post-translational modification that governs a myriad of cellular processes. Among the family of protein arginine methyltransferases (PRMTs), PRMT7 is unique in that it exclusively catalyzes the formation of monomethylarginine (MMA). The development of selective chemical probes is paramount to elucidating the specific roles of these enzymes. This technical guide provides a comprehensive overview of SGC3027, a first-in-class, cell-active chemical probe for PRMT7. We delve into its mechanism of action, impact on arginine monomethylation, and its utility in exploring the link between PRMT7 activity and the cellular stress response. This document furnishes detailed quantitative data, experimental protocols, and visual diagrams of associated signaling pathways and workflows to facilitate its application in research and drug discovery.

Introduction to this compound and Arginine Monomethylation

Arginine methylation is a post-translational modification catalyzed by PRMTs, which transfer a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues. This modification can result in monomethylarginine (MMA), asymmetric dimethylarginine (aDMA), or symmetric dimethylarginine (sDMA). PRMT7 is the sole member of the type III class of PRMTs, which exclusively produces MMA.

This compound is a prodrug form of the potent and selective PRMT7 inhibitor, SGC8158.[1][2] Its design facilitates cell permeability, whereupon it is converted by intracellular reductases to its active form, SGC8158.[1][2] SGC8158 acts as a SAM-competitive inhibitor of PRMT7, enabling the targeted investigation of PRMT7-mediated monomethylation in cellular contexts.[2][3] A primary and well-characterized substrate of PRMT7 is the heat shock protein 70 (HSP70), which plays a crucial role in protein folding and the cellular response to stress.[1][2][4]

Quantitative Data: Inhibitory Activity of this compound and SGC8158

The inhibitory potency of this compound and its active metabolite, SGC8158, has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data.

| Compound | Target | Assay | Substrate | IC50 | Reference |

| SGC8158 | PRMT7 | In vitro methylation | Histone H2B (23-37) | < 2.5 nM | [1] |

| SGC8158 | PRMT7 | In vitro methylation | HSPA8 (HSP70) | 294 ± 26 nM | [2] |

| This compound | Cellular PRMT7 | Western Blot | Endogenous HSP70 | 2.4 µM | [1] |

| This compound | Cellular PRMT7 | Western Blot | Endogenous HSP70 | 1.3 µM | [2] |

Table 1: Inhibitory Potency of SGC8158 and this compound

| Compound | Selectivity Panel | Result | Reference |

| SGC8158 | >40-fold selective over other histone methyltransferases and non-epigenetic targets. | [3][4] |

Table 2: Selectivity Profile of SGC8158

Experimental Protocols

In Vitro PRMT7 Methylation Assay (Radioactive)

This protocol is adapted from established methods for measuring in vitro PRMT activity using a radioactive methyl donor.

Materials:

-

Recombinant human PRMT7

-

Substrate (e.g., Histone H2B peptide, recombinant HSPA8)

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

Assay Buffer: 20 mM Tris-HCl pH 8.5, 5 mM DTT, 0.01% Tween-20

-

ATP (if using HSPA8 as substrate)

-

SGC8158 (or other inhibitors)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant PRMT7 (e.g., 150 nM), and the desired substrate (e.g., Histone H2B peptide at a concentration near its Km).

-

For HSPA8 methylation, include ATP (e.g., 1 mM) in the reaction mixture, as PRMT7-mediated methylation of HSP70 is enhanced in its ATP-bound, open conformation.[2][4]

-

Add varying concentrations of SGC8158 or vehicle control (DMSO) to the reaction mixture and incubate for 15 minutes at room temperature.

-

Initiate the methylation reaction by adding [³H]-SAM (e.g., 1 µM).

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 100 mM ammonium (B1175870) bicarbonate to remove unincorporated [³H]-SAM.

-

Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular HSP70 Monomethylation Assay (Western Blot)

This protocol describes the assessment of HSP70 monomethylation in cells treated with this compound.

Materials:

-

C2C12 cells (or other suitable cell line)

-

This compound

-

Cell Lysis Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl₂, 0.5% Triton X-100, supplemented with protease and phosphatase inhibitors.

-

Primary antibodies:

-

Anti-monomethyl Arginine (Rme1)

-

Anti-HSP70

-

Anti-GAPDH (or other loading control)

-

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Seed C2C12 cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 48 hours.

-

Wash the cells with ice-cold PBS and lyse them with Cell Lysis Buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against monomethyl Arginine (Rme1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an ECL detection reagent and visualize the signal.

-

Strip the membrane and re-probe with antibodies against total HSP70 and a loading control to normalize the Rme1 signal.

-

Quantify the band intensities and calculate the IC50 value for the inhibition of HSP70 monomethylation.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Cellular Effect

Caption: Mechanism of this compound action.

PRMT7-Mediated Cellular Stress Response Pathway

Caption: Role of PRMT7 in the cellular stress response.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's inhibitory effects.

Conclusion

This compound is an invaluable tool for the specific and potent inhibition of PRMT7 in cellular systems. Its utility in dissecting the role of arginine monomethylation has been demonstrated, particularly in the context of the cellular stress response and the function of HSP70. This technical guide provides the essential information and protocols for researchers to effectively employ this compound in their investigations, thereby fostering a deeper understanding of the biological consequences of PRMT7-mediated monomethylation and paving the way for potential therapeutic applications.

References

- 1. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response [ideas.repec.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the primary substrates of Protein Arginine Methyltransferase 7 (PRMT7) affected by the chemical probe SGC3027. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of the key biological processes and workflows.

Introduction to PRMT7 and the Chemical Probe this compound

Protein Arginine Methyltransferase 7 (PRMT7) is a member of the protein arginine methyltransferase family, which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues in substrate proteins. PRMT7 is a type II enzyme, meaning it catalyzes the formation of monomethylarginine (MMA). This post-translational modification plays a crucial role in various cellular processes, including signal transduction, RNA processing, and the cellular stress response.

This compound is a potent and selective cell-permeable chemical probe for PRMT7.[1] It acts as a prodrug, being converted within the cell to its active form, SGC8158.[2] SGC8158 is a SAM-competitive inhibitor of PRMT7, effectively blocking its methyltransferase activity.[2] This tool compound has been instrumental in elucidating the cellular functions of PRMT7 and identifying its key substrates.

Quantitative Data: Inhibition of PRMT7 and Substrate Methylation

The inhibitory activity of this compound and its active metabolite SGC8158 has been quantified in various assays. The primary and most well-characterized substrate of PRMT7 affected by this compound is the Heat Shock Protein 70 (HSP70).[1][2] this compound treatment leads to a significant reduction in the monomethylation of HSP70 at arginine 469 (R469).[2]

Table 1: In Vitro Inhibitory Activity of SGC8158 against PRMT7

| Compound | Assay Type | Substrate | IC50 | Reference |

| SGC8158 | Scintillation Proximity Assay | Histone H2B (23-37) peptide | < 2.5 nM | [3][4] |

| SGC8158 | In vitro methylation assay | Full-length HSPA8 (HSP70) | 294 ± 26 nM | [1][2] |

| SGC8158N (inactive control) | In vitro methylation assay | Full-length HSPA8 (HSP70) | > 100 µM | [1][2] |

Table 2: Cellular Inhibitory Activity of this compound on HSP70 Methylation

| Compound | Cell Line | Assay | IC50 | Reference |

| This compound | C2C12 | Western Blot (HSP70 monomethylation) | 1.3 µM | [1] |

| SGC3027N (inactive control) | C2C12 | Western Blot (HSP70 monomethylation) | > 40 µM | [1] |

Table 3: Other Identified PRMT7 Substrates Affected by this compound

| Substrate | Cellular Context | Effect of this compound/PRMT7 inhibition | Reference |

| Stress-associated proteins | General | Drastically reduced levels of arginine monomethylation | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving PRMT7 and HSP70, and the experimental workflow for identifying PRMT7 substrates affected by this compound.

Experimental Protocols

iMethyl-SILAC for PRMT7 Substrate Identification

This protocol is adapted from methodologies used for identifying arginine-methylated proteins.

-

Cell Culture and Labeling:

-

Culture cells (e.g., HCT116) in DMEM specifically designed for SILAC, supplemented with either "light" (unlabeled) or "heavy" (¹³C₆, ¹⁵N₄-L-arginine and ¹³C₆-L-lysine) amino acids.

-

For iMethyl-SILAC, supplement the "heavy" medium with ¹³C-labeled methionine to specifically label methylated residues.

-

Grow cells for at least five passages to ensure complete incorporation of the heavy amino acids.

-

-

Cell Treatment and Lysis:

-

Treat the "light" labeled cells with a vehicle control and the "heavy" labeled cells with this compound at a desired concentration and time point.

-

Harvest and combine equal numbers of "light" and "heavy" labeled cells.

-

Lyse the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Protein Digestion and Peptide Preparation:

-

Quantify the protein concentration of the lysate.

-

Reduce the proteins with DTT and alkylate with iodoacetamide.

-

Perform in-solution or in-gel digestion with trypsin overnight at 37°C.

-

Desalt the resulting peptides using a C18 StageTip.

-

-

Enrichment of Methylated Peptides:

-

Use an antibody specific for monomethylarginine to immunoprecipitate methylated peptides from the total peptide mixture.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

-

Acquire data in a data-dependent manner, selecting the most intense precursor ions for fragmentation.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using a software suite like MaxQuant.

-

Search the data against a relevant protein database, specifying monomethylation of arginine as a variable modification.

-

Identify peptides with a significant decrease in the heavy/light ratio in the this compound-treated sample as potential PRMT7 substrates.

-

Western Blot for HSP70 Monomethylation

-

Cell Culture and Treatment:

-

Plate cells (e.g., C2C12) and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or a vehicle control for the desired duration (e.g., 48 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer with protease inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for monomethylated arginine on HSP70 (anti-HSP70-R469me1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

-

Normalize the signal to a loading control, such as total HSP70 or β-actin.

-

In Vitro PRMT7 Activity Assay (Scintillation Proximity Assay)

-

Reaction Setup:

-

Prepare a reaction mixture containing recombinant PRMT7, a biotinylated peptide substrate (e.g., from histone H2B), and varying concentrations of SGC8158 in a suitable assay buffer.

-

Initiate the reaction by adding [³H]-SAM (S-adenosyl-L-[methyl-³H]methionine).

-

-

Incubation:

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and add streptavidin-coated SPA beads. The biotinylated peptide will bind to the beads.

-

When the [³H]-methyl group is transferred to the peptide, it is brought into close proximity to the scintillant in the SPA beads, generating a light signal.

-

Measure the signal using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition at each concentration of SGC8158 and determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion

This compound is a valuable tool for investigating the biological roles of PRMT7. The primary substrate identified to be significantly affected by this inhibitor is HSP70, with a marked reduction in its monomethylation at R469. This inhibition of PRMT7 activity and the subsequent alteration of HSP70 methylation have been linked to a decreased tolerance to cellular stress. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting PRMT7.

References

Methodological & Application

Application Notes and Protocols for SGC3027 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC3027 is a potent and selective, cell-permeable prodrug of the protein arginine methyltransferase 7 (PRMT7) inhibitor, SGC8158.[1][2][3][4][5] Upon entering the cell, this compound is rapidly converted to its active form, SGC8158, by intracellular reductases.[1][6] SGC8158 is a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for PRMT7.[4][5] PRMT7 is a type III protein arginine methyltransferase that catalyzes the monomethylation of arginine residues on histone and non-histone proteins. A key substrate of PRMT7 is the Heat Shock Protein 70 (HSP70).[1][4][7] Inhibition of PRMT7 by this compound leads to a reduction in HSP70 methylation, which can impact cellular stress responses, protein folding, and cell survival pathways.[1][2][3][4][7] These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Data Presentation

This compound Activity and Recommended Concentrations

| Parameter | Value | Cell Line | Notes | Reference |

| This compound IC50 (HSP70 Methylation) | 1.3 µM | C2C12 | Inhibition of HSP70 methylation in cellular assays. | [8] |

| This compound IC50 (HSP70 Methylation) | 2.4 ± 0.1 µM | C2C12 | Cells were treated with the compound for 2 days. | [4][6] |

| SGC8158 IC50 (PRMT7 in vitro) | < 2.5 nM | N/A | In vitro inhibition of PRMT7. | [9] |

| SGC8158 IC50 (HSPA8 Methylation in vitro) | 294 ± 26 nM | N/A | In vitro inhibition of HSPA8 (a member of the HSP70 family) methylation. | [4][6] |

| Effective Concentration Range | 1 - 10 µM | Various | Effective concentrations for observing cellular effects such as altered splicing events and sensitization to other treatments. | [8] |

| Negative Control (SGC3027N) IC50 | > 40 µM | C2C12 | The inactive negative control compound shows minimal effect on HSP70 methylation. | [4] |

Signaling Pathway

The primary mechanism of action of this compound involves its intracellular conversion to the active PRMT7 inhibitor SGC8158. SGC8158 then competitively inhibits PRMT7, preventing the transfer of a methyl group from SAM to arginine residues on substrate proteins, most notably HSP70. This inhibition of HSP70 methylation disrupts the cellular stress response.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

This compound is soluble in DMSO up to 100 mM.[9] To prepare a 10 mM stock solution, dissolve 7.87 mg of this compound (MW: 787.37 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.[9]

General Cell Culture and Treatment with this compound

Materials:

-

Cells of interest (e.g., C2C12, MCF7, HCT116, LNCaP)

-

Complete cell culture medium (specific to the cell line)

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

-

Cell culture plates or flasks

Protocol:

-

Seed cells at an appropriate density in cell culture plates or flasks and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2. The optimal seeding density should be determined empirically for each cell line and experiment duration.

-

On the day of treatment, prepare working solutions of this compound by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).

-

Prepare a vehicle control by diluting DMSO in culture medium to the same final concentration as in the highest this compound treatment group.

-

Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). A 48-hour treatment has been shown to be effective for inhibiting HSP70 methylation in C2C12 cells.[4][6]

Western Blot Analysis of HSP70 Methylation

This protocol is designed to assess the level of HSP70 monomethylation following this compound treatment.

Experimental Workflow:

Materials:

-

Treated and control cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-pan-mono-methyl-arginine antibody

-

Anti-HSP70 antibody (as a loading control)

-

Anti-β-actin or GAPDH antibody (as a loading control)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Prepare protein samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel and run the gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-pan-mono-methyl-arginine antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

To confirm equal loading, the membrane can be stripped and re-probed with an anti-HSP70 antibody and a loading control antibody like β-actin or GAPDH.

Cell Viability Assay (MTT Assay)

This assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate reader

Protocol:

-

Following the treatment period with this compound, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

After treatment with this compound, collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

References

- 1. biorxiv.org [biorxiv.org]

- 2. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response [ideas.repec.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rndsystems.com [rndsystems.com]

Determining the In Vitro Working Concentration of SGC3027: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC3027 is a cell-permeable prodrug that, once inside the cell, is converted by intracellular reductases to its active form, SGC8158. SGC8158 is a potent and selective inhibitor of Protein Arginine Methyltransferase 7 (PRMT7).[1][2][3][4] PRMT7 is a key enzyme that catalyzes the monomethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including the regulation of gene expression, DNA damage response, and cellular stress response.[5][6] A primary and well-documented downstream target of PRMT7 is the Heat Shock Protein 70 (HSP70), which is monomethylated by PRMT7. Inhibition of PRMT7 by this compound leads to a significant reduction in HSP70 methylation.[1][5][7][8][9]

These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of this compound for in vitro studies. The protocols outlined below focus on assessing the direct effect of this compound on its target pathway and its broader impact on cell viability and proliferation.

Mechanism of Action of this compound